molecular formula C9H7N5O3 B14618588 Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- CAS No. 59064-05-0

Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-

Cat. No.: B14618588
CAS No.: 59064-05-0
M. Wt: 233.18 g/mol
InChI Key: IBNPRTBRIYPXGJ-UHFFFAOYSA-N
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Description

Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- is a complex organic compound characterized by the presence of cyano, nitrophenyl, and hydrazono functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- typically involves the reaction of 2-nitrophenylhydrazine with cyanoacetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to an amine, and the nitrophenyl group can be reduced to an aniline derivative.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or aniline derivatives.

    Substitution: Formation of substituted hydrazono derivatives.

Scientific Research Applications

Chemistry

In chemistry, Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazono and nitrophenyl groups.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitrophenyl groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The hydrazono group can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetamide: Similar in structure but lacks the nitrophenyl and hydrazono groups.

    2-Nitrophenylhydrazine: Contains the nitrophenyl and hydrazono groups but lacks the cyano group.

    N-Methyl-N-(methylcarbamoyl)cyanoacetamide: Contains a cyanoacetamide core but with different substituents.

Uniqueness

Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyano and nitrophenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

59064-05-0

Molecular Formula

C9H7N5O3

Molecular Weight

233.18 g/mol

IUPAC Name

2-amino-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C9H7N5O3/c10-5-7(9(11)15)13-12-6-3-1-2-4-8(6)14(16)17/h1-4,12H,(H2,11,15)

InChI Key

IBNPRTBRIYPXGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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